molecular formula C24H20N2O5 B2935689 3-(3,4-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione CAS No. 899922-27-1

3-(3,4-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2935689
CAS No.: 899922-27-1
M. Wt: 416.433
InChI Key: SYYKRAQBQZIAAU-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H20N2O5 and its molecular weight is 416.433. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

The synthesis of quinazoline-2,4-dione derivatives, including compounds structurally related to 3-(3,4-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione, has been explored for their potential cytotoxic activity. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar quinazoline core, have demonstrated potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells. Some of these compounds exhibited IC50 values less than 10 nM, indicating their strong potential as anticancer agents (Deady et al., 2003).

Herbicidal Applications

Quinazoline-2,4-dione derivatives have also been investigated for their herbicidal activity, particularly as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. This enzyme is a significant target in herbicide discovery due to its role in the biosynthesis of plastoquinone and vitamin E, which are crucial for plant growth. Novel pyrazole-quinazoline-2,4-dione hybrids, based on this scaffold, showed excellent potency against AtHPPD, indicating their potential as effective herbicides. Some compounds demonstrated complete inhibition against tested weeds at specific application rates, showcasing a broad spectrum of weed control (He et al., 2020).

Synthesis Techniques

The synthesis of quinazoline-2,4-diones from carbon dioxide and 2-aminobenzonitriles using cesium carbonate as a catalyst represents a significant advancement in green chemistry. This method provides an efficient protocol for producing key intermediates for several drugs, highlighting the versatility and potential environmental benefits of using carbon dioxide in chemical synthesis (Patil et al., 2008).

Properties

CAS No.

899922-27-1

Molecular Formula

C24H20N2O5

Molecular Weight

416.433

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-phenacylquinazoline-2,4-dione

InChI

InChI=1S/C24H20N2O5/c1-30-21-13-12-17(14-22(21)31-2)26-23(28)18-10-6-7-11-19(18)25(24(26)29)15-20(27)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3

InChI Key

SYYKRAQBQZIAAU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4)OC

solubility

not available

Origin of Product

United States

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